molecular formula C15H13N3O3S B13121412 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide CAS No. 540740-51-0

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide

Cat. No.: B13121412
CAS No.: 540740-51-0
M. Wt: 315.3 g/mol
InChI Key: AIUIILUZZMHBOE-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indole ring, a phenylsulfonyl group, and a carboxylic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide typically involves the reaction of indole derivatives with phenylsulfonyl chloride and subsequent hydrazide formation. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide is unique due to its combination of the indole ring, phenylsulfonyl group, and hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

540740-51-0

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-2-carbohydrazide

InChI

InChI=1S/C15H13N3O3S/c16-17-15(19)14-10-11-6-4-5-9-13(11)18(14)22(20,21)12-7-2-1-3-8-12/h1-10H,16H2,(H,17,19)

InChI Key

AIUIILUZZMHBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)NN

Origin of Product

United States

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